REACTION_CXSMILES
|
[Cr:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Cr:6]([O-])([O-:9])(=[O:8])=[O:7].[Na+:11].[Na+].C(=O)=O.C(=O)(O)[O-].[Na+]>O>[OH2:2].[OH2:7].[Cr:1]([O:5][Cr:6]([O-:9])(=[O:8])=[O:7])([O-:4])(=[O:3])=[O:2].[Na+:11].[Na+:11] |f:1.2.3,5.6,8.9.10.11.12|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
Na2Cr2O7
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is precipitated as crystals because of its low solubility
|
Type
|
FILTRATION
|
Details
|
filtered out at a decreased temperature with the partial pressure of carbon dioxide
|
Type
|
TEMPERATURE
|
Details
|
maintained
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to precipitate crystals
|
Name
|
sodium dichromate dihydrate
|
Type
|
product
|
Smiles
|
O.O.[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |